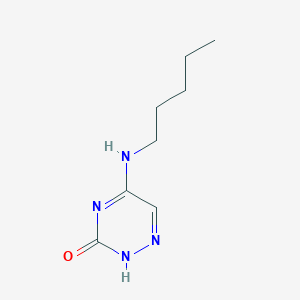

5-(pentylamino)-2H-1,2,4-triazin-3-one

Description

Properties

IUPAC Name |

5-(pentylamino)-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-2-3-4-5-9-7-6-10-12-8(13)11-7/h6H,2-5H2,1H3,(H2,9,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDARMRMLGNHQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC(=O)NN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Precursors and Amination Reactions

A common approach involves substituting halogen atoms (e.g., chlorine) at the 5-position of 5-chloro-2H-1,2,4-triazin-3-one with pentylamine. This method mirrors strategies employed in 1,3,5-triazine chemistry, where chlorine atoms serve as leaving groups for nucleophilic displacement.

Procedure :

-

Synthesis of 5-Chloro-2H-1,2,4-triazin-3-one :

-

Amination with Pentylamine :

Example Reaction :

Challenges :

-

Competing hydrolysis of the chlorinated intermediate in aqueous conditions.

-

Steric hindrance from the pentyl chain, necessitating elevated temperatures or microwave assistance.

Cyclization Strategies for Direct Assembly

Condensation of Hydrazine Derivatives

Alternative routes involve constructing the triazinone ring with the pentylamino group pre-installed. For example, reacting pentylamine-functionalized hydrazine derivatives with β-keto esters or nitriles can yield the target compound in one pot.

Procedure :

-

Synthesis of Pentylamino-Hydrazine :

-

Hydrazine hydrate reacts with pentyl isocyanate to form 1-pentylsemicarbazide.

-

-

Cyclization with β-Keto Esters :

Example Reaction :

Optimization Insights :

-

Acidic conditions (e.g., HCl or H₂SO₄) accelerate cyclization but may degrade sensitive functional groups.

-

Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields.

Post-Functionalization of Triazinone Intermediates

Metal-Catalyzed Cross-Coupling

Transition-metal catalysis (e.g., Pd or Cu) enables C–N bond formation between halogenated triazinones and pentylamine. The Buchwald-Hartwig amination is particularly effective for aryl halides but remains underexplored for triazinones.

Procedure :

-

Substrate Preparation :

-

5-Bromo-2H-1,2,4-triazin-3-one is synthesized via bromination of the parent triazinone using PBr₃.

-

-

Catalytic Amination :

Example Reaction :

Key Observations :

-

Ligand choice (e.g., Xantphos vs. BINAP) significantly impacts yield, with bulky phosphines favoring C–N coupling over side reactions.

-

Steric hindrance from the pentyl group necessitates higher catalyst loadings (5–10 mol%) compared to smaller amines.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Methods for this compound Synthesis

| Method | Starting Material | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 5-Chloro-triazinone | 45–60 | >90 | Competing hydrolysis |

| Cyclization | Hydrazine + β-Keto Ester | 35–50 | 80–85 | Byproduct formation |

| Buchwald-Hartwig | 5-Bromo-triazinone | 55–70 | >95 | High catalyst cost |

Insights :

-

Nucleophilic Substitution : Most straightforward but limited by precursor availability.

-

Cyclization : Ideal for bulk synthesis but requires stringent stoichiometric control.

-

Cross-Coupling : Highest yields but economically prohibitive for large-scale applications.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

5-(Pentylamino)-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pentylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

5-(Pentylamino)-2H-1,2,4-triazin-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(pentylamino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5-(pentylamino)-2H-1,2,4-triazin-3-one and selected analogues:

Key Observations:

- Hydrophobicity: The pentylamino group in the target compound likely increases lipophilicity compared to aromatic substituents (e.g., p-tolyl) or smaller polar groups (e.g., amino in triazolone derivatives). This could enhance blood-brain barrier penetration or intracellular uptake .

- Steric Effects: Bulky substituents, such as chlorophenylmethylamino in CHEBI:119879, may hinder binding to enzyme active sites, whereas the linear pentyl chain offers flexibility .

Q & A

Q. What are the recommended synthetic routes for 5-(pentylamino)-2H-1,2,4-triazin-3-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A robust synthesis begins with a nucleophilic substitution between 1,2,4-triazin-3-one derivatives and pentylamine. Key considerations:

- Use coupling agents like EDCI/HOBt to facilitate amide bond formation in anhydrous solvents (e.g., DMF or THF) .

- Optimize temperature (60–80°C) and reaction time (12–24 hours) to balance yield and side-product formation.

- Monitor progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity (>95%) by LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to confirm the pentylamino sidechain (δ 1.2–1.6 ppm for methylene protons) and triazinone backbone (δ 160–165 ppm for carbonyl carbons) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity.

- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.3% deviation .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

Methodological Answer: Prioritize enzyme inhibition or receptor-binding assays:

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases like EGFR or CDK2 at 1–100 µM concentrations .

- Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) with MIC values ≤50 µg/mL indicating promise .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Address variability through systematic controls:

- Batch Consistency : Ensure compound purity (e.g., via LC-MS) and stability (e.g., under light/temperature stress) .

- Assay Reproducibility : Validate protocols across labs (e.g., IC values ±10% deviation).

- Structural Confounders : Compare substituent effects (e.g., alkyl chain length) using QSAR models .

Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of this compound?

Methodological Answer: Leverage molecular modeling tools:

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., triazine-binding enzymes). Optimize parameters for van der Waals and electrostatic interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability (RMSD ≤2 Å).

- DFT Calculations : Calculate HOMO-LUMO gaps (B3LYP/6-31G*) to predict reactivity .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer: Adopt ICH Q1A guidelines with modifications:

- Forced Degradation : Expose samples to pH 1–13 (HCl/NaOH) at 40–80°C for 24–72 hours .

- Analytical Endpoints : Quantify degradation products via UPLC-PDA and identify structures using HRMS/MS.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life (e.g., t >12 months at 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.